1-tert-Butyl-piperidin-4-one

説明

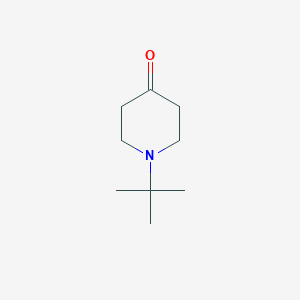

Structure

3D Structure

特性

IUPAC Name |

1-tert-butylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-9(2,3)10-6-4-8(11)5-7-10/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPMJJGLSFUOPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163383 | |

| Record name | 1-tert-Butyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1465-76-5 | |

| Record name | 1-tert-Butyl-4-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1465-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl-4-piperidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-tert-Butyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl-4-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Specialized Building Block in Synthetic Chemistry

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-tert-Butyl-piperidin-4-one

1.1 Overview and Strategic Importance this compound is a heterocyclic organic compound featuring a piperidone core N-substituted with a sterically demanding tert-butyl group. This specific substitution pattern imparts unique chemical properties that distinguish it from other piperidones, making it a valuable, non-labile building block in the synthesis of complex organic molecules. Its utility is primarily found in the construction of pharmaceutical and agrochemical compounds where the piperidine nitrogen is intended to be a permanent, hindered tertiary amine.[1] The piperidin-4-one structure itself is a well-established pharmacophore, known to be a versatile intermediate for molecules with a wide range of biological activities, including anticancer and anti-HIV properties.[2]

1.2 Nomenclature and Identification Proper identification is critical in a research and development setting. This compound is known by several synonyms, and its key identifiers are cataloged below.

| Identifier | Value |

| Chemical Name | 1-tert-butylpiperidin-4-one |

| Synonyms | 1-tert-Butyl-4-piperidone, N-tert-butyl-4-piperidone |

| CAS Number | 1465-76-5[][4] |

| Molecular Formula | C₉H₁₇NO[][4] |

| Molecular Weight | 155.24 g/mol [][4] |

| Canonical SMILES | CC(C)(C)N1CCC(=O)CC1[] |

| InChI Key | InChI=1S/C9H17NO/c1-9(2,3)10-6-4-8(11)5-7-10/h4-7H2,1-3H3 |

1.3 Distinguishing from N-Boc-4-piperidone: A Critical Note for Researchers A common point of confusion for scientists is the distinction between this compound and N-tert-butoxycarbonyl-4-piperidone (N-Boc-4-piperidone, CAS: 79099-07-3). While structurally similar, their synthetic functions are fundamentally different.

-

This compound: The tert-butyl group is a simple alkyl substituent directly bonded to the nitrogen. It is chemically robust and generally considered a permanent part of the molecular scaffold. Its primary role is to provide steric bulk and basicity.

-

N-Boc-4-piperidone: The tert-butoxycarbonyl (Boc) group is a carbamate-based protecting group.[5] Its purpose is to temporarily mask the reactivity of the piperidine nitrogen, allowing for selective reactions elsewhere in the molecule, such as at the C4-ketone. The Boc group is designed to be removed under mild acidic conditions to liberate the secondary amine for subsequent reactions.

This distinction is paramount in drug development. The choice between these two reagents dictates the entire synthetic strategy and the final molecular architecture.

Physicochemical Properties

The physical properties of this compound are essential for its proper handling, storage, and use in reactions. The data below has been consolidated from various chemical data sources.

| Property | Value | Source |

| Appearance | White crystal or crystalline powder | ChemBK[6] |

| Melting Point | 92-94 °C (sublimes) | ChemBK[6] |

| Boiling Point | ~225 °C | ChemBK[6] |

| Density | ~0.968 g/cm³ | ChemBK[6] |

| Flash Point | 83 °C | ChemBK[6] |

| pKa (Predicted) | 8.26 ± 0.20 | ChemBK[6] |

| Solubility | Soluble in organic solvents like alcohol and ether; slightly soluble in water.[6] | ChemBK[6] |

Synthesis and Manufacturing

3.1 Synthetic Strategy: The Challenge of the N-tert-butyl Group The synthesis of this compound is not as straightforward as a simple Sₙ2 alkylation of 4-piperidone with a tert-butyl halide. The extreme steric hindrance of the tert-butyl group makes it a very poor electrophile for direct substitution reactions. Therefore, alternative strategies are required. A common and effective approach involves the double Michael addition of tert-butylamine to a divinyl ketone equivalent, followed by an intramolecular Dieckmann condensation, a method analogous to established piperidone syntheses.

3.2 General Synthetic Workflow A plausible and widely applicable laboratory-scale synthesis involves a multi-step sequence starting from readily available precursors. The following protocol describes a generalized workflow based on established piperidone synthesis methodologies.

Caption: Generalized synthetic workflow for this compound.

Step-by-Step Protocol (Illustrative):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve tert-butylamine in a suitable aprotic solvent such as ethanol.

-

Michael Addition: Cool the solution in an ice bath. Slowly add methyl vinyl ketone dropwise to the stirred solution. The reaction is typically exothermic. Allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Cyclization (Dieckmann Condensation): To the resulting acyclic intermediate, add a strong base such as sodium ethoxide. Heat the mixture under reflux for several hours to induce intramolecular cyclization.

-

Hydrolysis and Decarboxylation: After cooling, the reaction mixture is subjected to acidic hydrolysis (e.g., with aqueous HCl) and heated. This step saponifies the ester and promotes decarboxylation to yield the target ketone.

-

Purification: The final product is isolated by extraction with an organic solvent, followed by purification techniques such as distillation or recrystallization to yield pure this compound.

Spectroscopic and Analytical Profile

Characterization of this compound relies on standard spectroscopic techniques. The expected spectral data are summarized below, providing a fingerprint for compound verification.

| Technique | Expected Features |

| ¹H NMR | - ~1.1 ppm (s, 9H): A sharp singlet corresponding to the nine equivalent protons of the N-tert-butyl group.[7] - ~2.5-2.8 ppm (m, 4H): Multiplet (likely a triplet) for the four protons on the carbons adjacent to the nitrogen (C2, C6). - ~2.3-2.5 ppm (m, 4H): Multiplet (likely a triplet) for the four protons on the carbons adjacent to the carbonyl group (C3, C5). |

| ¹³C NMR | - ~208-212 ppm: Carbonyl carbon (C4). - ~55-60 ppm: Quaternary carbon of the tert-butyl group. - ~50-55 ppm: Methylene carbons adjacent to nitrogen (C2, C6). - ~40-45 ppm: Methylene carbons adjacent to the carbonyl (C3, C5). - ~25-28 ppm: Methyl carbons of the tert-butyl group. |

| IR (Infrared) | - ~1710-1725 cm⁻¹: Strong, sharp absorbance corresponding to the C=O (ketone) stretch.[8] - ~2950-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups. |

| MS (Mass Spec.) | - m/z 155 (M⁺): Molecular ion peak. - m/z 140 (M-15): Loss of a methyl group. - m/z 98 (M-57): Loss of the tert-butyl group, a common and significant fragmentation pathway.[9] |

Chemical Reactivity and Synthetic Applications

5.1 The Role of the N-tert-Butyl Group: Steric Influence and Chemical Inertness The N-tert-butyl group is the defining feature of this molecule's reactivity. It is exceptionally bulky, which can influence the stereochemical outcome of reactions at the C4 position by directing incoming reagents to the less hindered face. Furthermore, it is chemically stable and non-labile, ensuring it remains intact throughout multi-step synthetic sequences. Unlike the N-Boc group, it does not participate in reactions and cannot be easily removed.

5.2 Reactivity of the C4-Carbonyl Group The ketone functionality is the primary site of chemical transformations, making the molecule a versatile scaffold for introducing diversity at the 4-position.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. What is N-(tert-Butoxycarbonyl)-4-piperidone?_Chemicalbook [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lehigh.edu [lehigh.edu]

An In-Depth Technical Guide to 1-tert-Butyl-piperidin-4-one: A Cornerstone Intermediate in Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of 1-tert-Butyl-piperidin-4-one (CAS No. 1465-76-5), a pivotal heterocyclic ketone in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's fundamental properties, validated synthetic protocols, detailed spectroscopic characterization, and its significant application as a key starting material in the synthesis of therapeutic agents, most notably the antiparkinson drug Budipine.

Core Molecular Profile and Physicochemical Properties

This compound is a six-membered saturated heterocycle bearing a ketone at the 4-position and a sterically bulky tert-butyl group on the nitrogen atom. This N-substitution is critical; unlike the more common N-Boc protecting group, the N-tert-butyl group is exceptionally stable and is not readily cleaved under acidic conditions, making it a permanent structural feature in target molecules. This stability dictates its use as a core scaffold rather than a transiently protected intermediate.

The compound's physical and chemical properties are essential for its handling, reaction design, and purification. These are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₇NO | [] |

| Molecular Weight | 155.24 g/mol | [] |

| CAS Number | 1465-76-5 | [][2] |

| Appearance | White crystal or crystalline powder | |

| Melting Point | 92-94 °C (sublimes) | |

| Boiling Point | 225 °C | |

| Density | 0.968 g/cm³ | |

| Flash Point | 83 °C | |

| Solubility | Soluble in organic solvents like methanol and ethanol; slightly soluble in water. |

Synthesis of this compound

The most direct and industrially relevant synthesis of this compound involves the N-alkylation of 4-piperidone. The choice of a tert-butylating agent is critical due to the steric hindrance of the tertiary alkyl group and the propensity for elimination reactions. The following protocol outlines a robust method starting from 4-piperidone hydrochloride monohydrate.

Causality Behind Experimental Choices:

-

Starting Material: 4-Piperidone is commercially available as its more stable hydrochloride monohydrate salt.

-

Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) is used to neutralize the hydrochloride salt, liberating the free secondary amine for alkylation without competing in the reaction. An excess is used to drive the reaction to completion.

-

Alkylation Agent: 2-bromo-2-methylpropane (tert-butyl bromide) is an effective source of the electrophilic tert-butyl carbocation (or its equivalent).

-

Solvent: Acetonitrile (CH₃CN) is an ideal polar aprotic solvent that facilitates the Sₙ2-type reaction while effectively dissolving the reactants.

-

Temperature: Heating the reaction to reflux provides the necessary activation energy to overcome the steric hindrance associated with the tert-butyl group.

Experimental Protocol: Synthesis via N-Alkylation

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-piperidone hydrochloride monohydrate (15.35 g, 100 mmol) and acetonitrile (150 mL).

-

Base Addition: Add anhydrous potassium carbonate (41.4 g, 300 mmol) to the suspension. Stir vigorously for 15 minutes at room temperature to liberate the free 4-piperidone base.

-

Alkylation: Add 2-bromo-2-methylpropane (tert-butyl bromide) (16.44 g, 120 mmol) to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup (Filtration): After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with acetonitrile (2 x 20 mL).

-

Workup (Solvent Removal): Combine the filtrate and washes, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by sublimation under reduced pressure (e.g., 10 Torr) to yield this compound as a white crystalline solid.

Synthesis Workflow Diagram

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The bulky tert-butyl group and the rigid piperidone ring give rise to a distinct spectroscopic signature.

| Technique | Data and Interpretation |

| ¹H NMR | δ ~2.70 ppm (t, 4H): Triplet for the four protons on the carbons adjacent to the nitrogen (C2-H, C6-H). δ ~2.45 ppm (t, 4H): Triplet for the four protons on the carbons adjacent to the carbonyl group (C3-H, C5-H). δ ~1.10 ppm (s, 9H): A prominent singlet integrating to nine protons, characteristic of the magnetically equivalent methyl groups of the N-tert-butyl substituent.[3] This large, sharp signal is a key identifier. |

| ¹³C NMR | δ ~209 ppm: Carbonyl carbon (C4). δ ~55 ppm: Quaternary carbon of the tert-butyl group. δ ~52 ppm: Carbons adjacent to the nitrogen (C2, C6). δ ~41 ppm: Carbons adjacent to the carbonyl (C3, C5). δ ~26 ppm: Methyl carbons of the tert-butyl group. |

| IR Spectroscopy | ~1715 cm⁻¹: Strong, sharp absorption characteristic of the C=O (ketone) stretch in a six-membered ring. ~2960 cm⁻¹: C-H stretching vibrations of the alkyl groups. The absence of a broad N-H stretch (around 3300 cm⁻¹) confirms the tertiary nature of the amine. |

| Mass Spectrometry (EI) | m/z 155 (M⁺): Molecular ion peak. m/z 140 ([M-CH₃]⁺): Loss of a methyl radical, a common fragmentation for tert-butyl groups. m/z 99 ([M-C₄H₈]⁺): Loss of isobutylene. m/z 57 ([C₄H₉]⁺): tert-Butyl cation, often a prominent base peak. |

Application in Pharmaceutical Synthesis: The Budipine Pathway

The primary and most well-documented application of this compound is as the direct precursor to Budipine , an antiparkinson agent.[4][5] This transformation is a powerful example of a Friedel-Crafts-type reaction where the piperidone is activated to facilitate a double arylation at the C4 position.

Causality Behind Experimental Choices:

-

Reactant: this compound provides the core scaffold.

-

Aryl Source: Benzene serves as both the reactant and the solvent, used in large excess to drive the reaction.

-

Catalyst: Trifluoromethanesulfonic acid (triflic acid, TfOH) is an exceptionally strong superacid. It protonates the carbonyl oxygen, generating a highly electrophilic hydroxycarbenium ion intermediate. This intermediate is reactive enough to undergo electrophilic aromatic substitution with benzene. The reaction occurs twice to form the diphenyl structure.

Experimental Protocol: Synthesis of Budipine

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.55 g, 10 mmol) in anhydrous benzene (50 mL).

-

Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add triflic acid (3.0 g, 20 mmol) dropwise with vigorous stirring. The solution will typically develop a deep color.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress can be monitored by TLC, observing the consumption of the starting ketone.

-

Quenching: Carefully pour the reaction mixture over crushed ice (100 g) and stir until the ice has melted.

-

Basification & Extraction: Transfer the mixture to a separatory funnel. Make the aqueous layer basic (pH > 10) by the slow addition of concentrated sodium hydroxide solution. Extract the product into an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield Budipine (1-tert-butyl-4,4-diphenylpiperidine).

Budipine Synthesis Pathway Diagram

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. It is classified as an irritant.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and robust building block in synthetic and medicinal chemistry. Its defining feature—the stable N-tert-butyl group—distinguishes it from its N-Boc counterpart, positioning it as a core structural element rather than a protected intermediate. The straightforward synthesis of the antiparkinson drug Budipine from this compound highlights its utility and importance. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for its effective and safe use in research and development settings.

References

- Wikipedia contributors. Budipine. In Wikipedia, The Free Encyclopedia.

- Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION.

- LookChem. Cas 1465-76-5, this compound.

- Wikiwand. Budipine.

- LookChem. 1-Boc-4-piperidone.

- Kuujia. 97877-72-0(9-azabicyclo[3.3.1]nonan-3-one, 9-tert-butyl-).

- PubChem. tert-Butyl 4-hydroxypiperidine-1-carboxylate.

- Pandiarajan, K., Mohan, R. T., Sabapathy, K., & Hasan, M. U. (1986). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 24(4), 312-316.

- Reich, H. J. 13C NMR Chemical Shifts. In Organic Chemistry Data. University of Wisconsin.

- Wikipedia contributors. 1-Boc-4-AP. In Wikipedia, The Free Encyclopedia.

- Google Patents. (2011). CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.

- Oregon State University, Department of Chemistry. 13C NMR Chemical Shifts.

- Defense Technical Information Center. (2019). Fentanyl Synthesis Using N-BOC-4-Piperidinone.

- Tywin “AQAChemHelp” Lannister. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule [Video]. YouTube.

- Alsughayer, A., Elassar, A. A., Mustafa, S., & Al-Sagheer, F. (2011). Synthesis, structural analysis and antibacterial activity of new potent sulfonamide derivatives. ResearchGate.

- PubChem. tert-Butyl 4-oxopiperidine-1-carboxylate.

- ACD/Labs. t-Butyl group towers over other 1H resonances.

- PharmaCompass. 1-(tert-butyoxycarbonyl)-4-piperidone.

- Arulraj, R., & Manimekalai, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. UT Southwestern Medical Center.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

Sources

An In-depth Technical Guide to the Synthesis of 1-tert-Butyl-piperidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

1-tert-Butyl-piperidin-4-one is a pivotal heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of pharmacologically active compounds. Its strategic importance lies in the presence of a sterically demanding tert-butyl group on the nitrogen atom, which can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug substance by modulating basicity, lipophilicity, and metabolic stability. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the different methodologies. The content herein is curated to empower researchers and drug development professionals with the requisite knowledge to select and implement the most suitable synthetic strategy for their specific applications.

Introduction: The Significance of the Piperidone Scaffold

The piperidine ring is a privileged scaffold in the realm of medicinal chemistry, appearing in a vast number of natural products and synthetic drugs.[1] The introduction of a ketone functionality at the 4-position creates a versatile handle for further chemical modifications, making 4-piperidones invaluable intermediates.[1] The N-tert-butyl substitution, in particular, imparts unique properties to the molecule. The bulky tert-butyl group can act as a conformational lock, influencing the orientation of substituents on the piperidine ring and their interaction with biological targets. Furthermore, it can shield the nitrogen atom from metabolic N-dealkylation, a common metabolic pathway for many amine-containing drugs, thereby potentially prolonging the half-life of the therapeutic agent.

This guide will explore the most prominent and field-proven synthetic routes to this compound, providing both theoretical understanding and practical, actionable protocols.

Synthetic Pathways: A Comparative Analysis

The synthesis of this compound can be broadly categorized into three main strategies:

-

Direct N-Alkylation of 4-Piperidone: A straightforward approach involving the direct attachment of the tert-butyl group to the nitrogen of the pre-formed piperidone ring.

-

Reductive Amination: A versatile method that forms the crucial C-N bond through the reaction of 4-piperidone with a tert-butylamine source, followed by reduction.

-

Multi-step Syntheses with Ring Formation: More complex routes that construct the piperidone ring with the N-tert-butyl group already incorporated or introduced at an early stage, often employing classical organic reactions like the Dieckmann condensation.

Each of these pathways presents a unique set of advantages and challenges in terms of starting material availability, reaction conditions, yield, and scalability. The choice of a particular route will often be dictated by the specific requirements of the research or development program.

Pathway I: Direct N-Alkylation of 4-Piperidone

The direct N-alkylation of 4-piperidone with a suitable tert-butylating agent is, in principle, the most-direct route. However, the steric hindrance of the tert-butyl group and the potential for competing reactions can make this approach challenging.[2]

Mechanistic Considerations

The reaction proceeds via a standard SN2 mechanism, where the nitrogen atom of 4-piperidone acts as a nucleophile, attacking the electrophilic carbon of the tert-butylating agent. A strong base is typically required to deprotonate the secondary amine of 4-piperidone, increasing its nucleophilicity.

Experimental Protocol: N-tert-Butylation using Phase Transfer Catalysis

Phase transfer catalysis (PTC) can be an effective technique to facilitate the N-alkylation of 4-piperidone, enhancing the reaction rate and yield by transporting the deprotonated piperidone from the aqueous phase to the organic phase where the alkylating agent resides.[3][4]

Materials:

-

4-Piperidone hydrochloride monohydrate

-

tert-Butyl bromide

-

Sodium hydroxide (50% aqueous solution)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-piperidone hydrochloride monohydrate (1 equivalent), toluene, and a catalytic amount of tetrabutylammonium bromide (TBAB, ~5 mol%).

-

With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (excess, e.g., 5-10 equivalents).

-

Add tert-butyl bromide (1.1-1.5 equivalents) dropwise to the reaction mixture.

-

Heat the mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Causality and Optimization

-

Choice of Base: A strong base like concentrated sodium hydroxide is crucial to deprotonate the piperidone hydrochloride salt and the resulting secondary amine, driving the reaction forward.

-

Phase Transfer Catalyst: TBAB is a common and effective PTC that facilitates the transfer of the piperidonate anion into the organic phase, where it can react with the tert-butyl bromide.[3]

-

Solvent: Toluene is a suitable solvent due to its ability to dissolve the organic reactants and its relatively high boiling point for reflux conditions.

-

Steric Hindrance: The major challenge in this reaction is the steric bulk of the tert-butyl group, which can lead to slow reaction rates and potential side reactions like elimination of the tert-butyl bromide. Using a slight excess of the alkylating agent and prolonged reaction times can help to improve the yield.

| Parameter | Condition | Rationale |

| Base | 50% aq. NaOH | Strong base for deprotonation |

| Catalyst | TBAB | Facilitates inter-phase reaction |

| Solvent | Toluene | Good solubility and boiling point |

| Temperature | Reflux | Overcomes activation energy |

| Stoichiometry | Excess t-BuBr | Drives reaction to completion |

Pathway II: Reductive Amination

Reductive amination is a highly versatile and widely employed method for the synthesis of amines.[5][6] In the context of this compound synthesis, this pathway involves the reaction of 4-piperidone with tert-butylamine to form an intermediate iminium ion, which is then reduced in situ to the desired product.

Mechanistic Overview

The reaction proceeds in two key steps:

-

Iminium Ion Formation: The amine (tert-butylamine) adds to the carbonyl group of the ketone (4-piperidone) to form a carbinolamine intermediate. This intermediate then dehydrates to form an iminium ion.

-

Reduction: A reducing agent, typically a hydride source, selectively reduces the iminium ion to the corresponding amine.

Experimental Protocol: One-Pot Reductive Amination

A one-pot procedure is generally preferred for its efficiency and convenience. Sodium triacetoxyborohydride (STAB) is a particularly mild and selective reducing agent for this transformation.[7]

Materials:

-

4-Piperidone hydrochloride monohydrate

-

tert-Butylamine

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic acid (catalytic)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Brine

Procedure:

-

In a round-bottom flask, suspend 4-piperidone hydrochloride monohydrate (1 equivalent) in 1,2-dichloroethane (DCE).

-

Add tert-butylamine (1.1-1.5 equivalents) to the suspension.

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or vacuum distillation.

Rationale for Experimental Choices

-

Reducing Agent: STAB is the reagent of choice for many reductive aminations because it is mild, selective for iminium ions over ketones, and does not reduce other sensitive functional groups.[7] Its slower reaction rate also allows for the in situ formation of the iminium ion before reduction.

-

Solvent: Chlorinated solvents like DCE or DCM are commonly used as they are relatively non-polar and aprotic, which is ideal for this reaction.

-

Acid Catalyst: Acetic acid catalyzes the dehydration of the carbinolamine intermediate to the iminium ion, thus accelerating the reaction.

-

Temperature Control: The addition of STAB is done at a low temperature to control the exothermic reaction and prevent potential side reactions.

| Parameter | Condition | Rationale |

| Amine Source | tert-Butylamine | Provides the N-tert-butyl group |

| Reducing Agent | STAB | Mild and selective for iminium ions |

| Solvent | DCE or DCM | Aprotic, good solubility |

| Catalyst | Acetic Acid | Promotes iminium ion formation |

| Temperature | 0 °C to RT | Controlled reaction conditions |

Pathway III: Multi-step Synthesis via Dieckmann Condensation

For certain applications, a de novo synthesis of the piperidone ring can be advantageous, allowing for the introduction of substituents at various positions. The Dieckmann condensation is a classic intramolecular Claisen condensation of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a cyclic ketone.[8]

General Synthetic Strategy

A common approach involves the initial synthesis of a di-ester precursor containing the N-tert-butyl group. This is typically achieved through a double Michael addition of tert-butylamine to an acrylate ester, followed by the intramolecular cyclization.

Experimental Protocol

This is a multi-step synthesis, and each step requires careful execution and purification.

Step 1: Synthesis of Diethyl 3,3'-(tert-butylazanediyl)dipropanoate

-

In a flask, dissolve tert-butylamine (1 equivalent) in a suitable solvent like ethanol.

-

Cool the solution in an ice bath and slowly add ethyl acrylate (2.2 equivalents).

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Once complete, remove the solvent under reduced pressure and purify the resulting diester by vacuum distillation.

Step 2: Dieckmann Condensation

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous toluene or xylene.

-

Heat the solution to reflux.

-

Slowly add the diester from Step 1 (1 equivalent) to the refluxing solution of sodium ethoxide.

-

Continue refluxing for several hours until the cyclization is complete.

-

Cool the reaction mixture and quench by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-keto ester.

Step 3: Hydrolysis and Decarboxylation

-

To the crude β-keto ester from Step 2, add an aqueous solution of a strong acid (e.g., 6M HCl) or base (e.g., 6M NaOH).

-

Heat the mixture to reflux for several hours to effect both hydrolysis of the ester and decarboxylation.

-

Cool the reaction mixture and neutralize with a base (if acidic workup was used) or an acid (if basic workup was used).

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic extract, concentrate, and purify the final product, this compound, by vacuum distillation or column chromatography.

Key Considerations and Justification

-

Base for Dieckmann: Sodium ethoxide is a common and effective base for the Dieckmann condensation of ethyl esters.[9] The choice of alkoxide should match the ester to avoid transesterification.

-

Solvent: High-boiling aprotic solvents like toluene or xylene are used to achieve the necessary temperature for the cyclization.

-

Hydrolysis/Decarboxylation: Acidic or basic conditions can be used for the final step. Acidic conditions are often preferred as they can facilitate the decarboxylation of the resulting β-keto acid.

-

Yields: While this route is longer, it can be advantageous for producing larger quantities and for creating analogs with substitutions on the piperidine ring by starting with substituted acrylates.

| Step | Key Reagents | Rationale |

| Michael Addition | Ethyl acrylate | Forms the acyclic diester precursor |

| Dieckmann | Sodium ethoxide | Strong base for intramolecular cyclization |

| Hydrolysis | HCl or NaOH | Cleaves the ester and promotes decarboxylation |

Purification and Characterization

Regardless of the synthetic pathway chosen, the final product, this compound, will likely require purification.

-

Vacuum Distillation: This is a suitable method for purifying liquid products on a larger scale.

-

Column Chromatography: For smaller scales or for removing closely related impurities, column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent is effective.

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule. The 1H NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group and multiplets for the eight protons on the piperidine ring.[10][11]

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1710-1730 cm-1 will be indicative of the ketone carbonyl group.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[11][12]

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process with several viable pathways available to the synthetic chemist. The choice of the optimal route depends on a variety of factors, including the desired scale of the synthesis, the availability of starting materials, and the need for specific substitutions on the piperidine ring.

-

Direct N-alkylation offers the most straightforward approach but can be hampered by steric hindrance.

-

Reductive amination provides a versatile and high-yielding alternative, particularly with the use of mild reducing agents like STAB.

-

Multi-step syntheses via Dieckmann condensation are more laborious but offer greater flexibility for the synthesis of complex analogs.

As the demand for novel therapeutics containing the piperidine scaffold continues to grow, the development of even more efficient, cost-effective, and environmentally friendly methods for the synthesis of key intermediates like this compound will remain an active area of research. Future advancements may lie in the development of novel catalytic systems for direct N-alkylation or the application of flow chemistry to streamline multi-step sequences.

References

- [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. (n.d.). Retrieved January 9, 2026, from http://www.orgsyn.org/demo.aspx?prep=v81p0232

- CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents. (n.d.).

- SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. (n.d.).

- 1-tert-Butyl-4-piperidinone - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.).

- Piperidin-4-one: the potential pharmacophore - PubMed. (n.d.).

- Reductive Amination Reaction - OpenBU. (2011).

- N-tert-Butoxycarbonyl-4-piperidone - the NIST WebBook. (n.d.).

- One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC - NIH. (2019).

- N-tert-Butoxycarbonyl-4-piperidone - the NIST WebBook. (n.d.).

- Dieckmann Condensation - Organic Chemistry Portal. (n.d.).

- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents. (n.d.).

- Reductive Amination in the Synthesis of Pharmaceuticals | Chemical Reviews. (2019).

- Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals. (n.d.).

- One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PubMed. (2019).

- article #2 - starburst quaternary ammonium salt - a new effective phase transfer catalyst - American Institute of Chemists. (n.d.).

- PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. (2018).

- Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data.

- Myers Chem 115. (n.d.).

- Synthesis of 1- tert -Butyl-4-chloropiperidine: Generation of an N - tert -Butyl Group by the Reaction of a Dimethyliminium Salt with Methylmagnesium Chloride | Request PDF - ResearchGate. (n.d.).

- N-alkylation of 4-piperidone - Powered by XMB 1.9.11 - Sciencemadness.org. (2012).

- Experimental Help for Dieckmann Condensation : r/chemhelp - Reddit. (2021).

- IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)-4-PIPERIDONE DIRECTLY FROM PHENETHYL AMINE AND METHYL ACRYLATE | Semantic Scholar. (n.d.).

- Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts | Journal of the American Chemical Society. (n.d.).

Sources

- 1. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 4. iajpr.com [iajpr.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. reddit.com [reddit.com]

- 10. benchchem.com [benchchem.com]

- 11. N-tert-Butoxycarbonyl-4-piperidone [webbook.nist.gov]

- 12. dev.spectrabase.com [dev.spectrabase.com]

A Senior Application Scientist's Guide to 1-tert-Butyl-piperidin-4-one: A Cornerstone Building Block in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-tert-Butyl-piperidin-4-one, commonly known in the field as N-Boc-4-piperidone, stands as a pivotal intermediate in contemporary organic and medicinal chemistry.[1][2] Its prevalence is not accidental; the molecule is an elegantly designed synthetic tool. The tert-butoxycarbonyl (Boc) protecting group offers robust stability under a wide range of reaction conditions while allowing for facile deprotection under acidic conditions.[1] This feature, combined with the reactive ketone functionality, makes N-Boc-4-piperidone a versatile scaffold for constructing complex substituted piperidine systems—a motif frequently found in centrally active pharmaceuticals and other bioactive molecules.[3][4] This guide provides an in-depth analysis of the core synthetic transformations of N-Boc-4-piperidone, offering field-proven protocols and explaining the causality behind experimental choices to empower researchers in drug development.

Introduction: The Strategic Importance of the N-Boc-4-Piperidone Scaffold

The utility of N-Boc-4-piperidone stems from the piperidine ring, a privileged structure in medicinal chemistry, particularly for targeting the central nervous system.[3] The strategic placement of the Boc group on the nitrogen atom serves a critical purpose: it deactivates the otherwise nucleophilic and basic nitrogen, preventing unwanted side reactions during transformations targeting other parts of the molecule.[3]

Physicochemical Properties and Spectral Data

A thorough understanding of the starting material's properties is fundamental for its effective use and characterization.

| Property | Value | Source |

| IUPAC Name | tert-butyl 4-oxopiperidine-1-carboxylate | [1] |

| CAS Number | 79099-07-3 | |

| Molecular Formula | C₁₀H₁₇NO₃ | [5] |

| Molecular Weight | 199.25 g/mol | [5] |

| Appearance | White to off-white solid/powder | [6] |

| Melting Point | 73-77 °C | |

| ¹H NMR Signal (CDCl₃) | δ ~3.71 (t, 4H), ~2.44 (t, 4H), ~1.49 (s, 9H) | [7] |

The Role of the Boc Protecting Group: Stability and Synthetic Strategy

The tert-butoxycarbonyl (Boc) group is the cornerstone of this reagent's utility. Its steric bulk and electronic properties render the nitrogen lone pair significantly less available for reaction. This ensures that synthetic transformations, such as nucleophilic additions to the C4 ketone, occur with high fidelity.

-

Causality: The Boc group's stability to a wide range of nucleophilic, basic, and reductive conditions allows for a broad synthetic playbook to be applied to the ketone. However, it is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) or hydrochloric acid), liberating the secondary amine for subsequent functionalization.[1] This orthogonal deprotection strategy is a key principle in modern multi-step synthesis.

Synthesis of the Starting Material

The most common and straightforward laboratory synthesis involves the N-protection of 4-piperidone hydrochloride using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1][7]

Caption: Synthesis of N-Boc-4-piperidone.

Core Synthetic Transformations: A Gateway to Diverse Pharmacophores

The true value of N-Boc-4-piperidone is realized in its subsequent transformations. The ketone at the C4 position is a versatile handle for introducing a wide array of substituents and building complex molecular architectures.

Reductive Amination: The Workhorse Reaction for Amine Elaboration

Reductive amination is arguably the most powerful and widely used transformation of N-Boc-4-piperidone. It provides a direct route to N-substituted 4-aminopiperidines, a core scaffold in numerous pharmaceuticals, including the fentanyl class of opioids.[8][9]

-

Mechanistic Rationale: The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an iminium ion intermediate. This electrophilic species is then reduced in situ by a hydride reagent to yield the final amine product. The choice of a mild reducing agent that does not readily reduce the starting ketone is critical for success.

-

Key Reagent Selection: The selection of the reducing agent is a critical decision point that dictates the reaction's efficiency and substrate scope.

| Reducing Agent | Typical Conditions | Expertise & Experience Insights |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCM or DCE, often with catalytic acetic acid | The Gold Standard. Mild, selective for iminium ions, and tolerant of a wide range of functional groups. It is the preferred reagent for most applications due to its high yields and operational simplicity.[1][10] |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH control (6-7) | Historically significant but requires careful pH control to avoid the release of toxic HCN gas. Less commonly used now but effective for certain substrates. |

| Catalytic Hydrogenation (H₂, Pd/C) | Methanol or Ethanol, H₂ atmosphere | A "green" and scalable method. However, the catalyst can also reduce other functional groups (e.g., nitro groups, alkenes) and is susceptible to poisoning.[11] |

This protocol details the synthesis of a key, regulated precursor to fentanyl.[8][12]

-

Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add aniline (1.0-1.2 eq).[1]

-

Iminium Formation: Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate the formation of the iminium ion. Stir the mixture at room temperature for 30-60 minutes.[8]

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise, ensuring the temperature remains low.[8]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.[10]

-

Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer with DCM.[1]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified further by column chromatography or recrystallization.[8]

Caption: Reductive Amination Workflow.

Olefination via the Wittig Reaction: Accessing Exocyclic Alkenes

The Wittig reaction provides a reliable method for converting the C4 ketone into an exocyclic double bond, yielding 4-methylenepiperidine derivatives.[13][14] These products are valuable intermediates for further transformations, such as Heck couplings or olefin metathesis.

-

Mechanistic Rationale: The reaction involves the nucleophilic attack of a phosphorus ylide (the Wittig reagent) on the carbonyl carbon.[14] This forms a betaine intermediate which collapses to a four-membered oxaphosphetane ring. This ring then fragments to give the desired alkene and a triphenylphosphine oxide byproduct.[13][14] The stereoselectivity (E/Z) of the resulting alkene is heavily influenced by the stability of the ylide.[15]

-

Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., Argon), suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C.

-

Deprotonation: Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.05 eq), dropwise. The formation of the bright yellow ylide indicates successful deprotonation. Allow the mixture to stir at this temperature for 1 hour.[16]

-

Carbonyl Addition: Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. The disappearance of the yellow color is a good visual indicator of reaction progress.

-

Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the product with diethyl ether or ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The triphenylphosphine oxide byproduct can often be removed via precipitation or column chromatography.

Caption: Wittig Olefination Workflow.

Construction of Spirocyclic Scaffolds: Expanding into 3D Chemical Space

Spiro-piperidines, which feature a carbon atom common to two rings, have gained significant traction in drug discovery.[17][18] This is because the spirocyclic core introduces conformational rigidity and three-dimensionality, which can lead to improved binding affinity and selectivity for biological targets.[19] N-Boc-4-piperidone is an excellent starting point for constructing 4-spiropiperidines.[17]

-

Strategic Importance: The synthesis of spiropiperidines often involves forming the second ring onto the pre-existing piperidine core.[18] The ketone of N-Boc-4-piperidone can act as an electrophile for intramolecular cyclizations or participate in multi-component reactions to build the spirocyclic framework.

This protocol is based on the Bucherer-Bergs reaction, a classic multi-component reaction for synthesizing hydantoins.

-

Reaction Setup: In a suitable solvent mixture such as methanol/water, dissolve N-Boc-4-piperidone (1.0 eq), ammonium carbonate ( >2.0 eq), and potassium cyanide ( >2.0 eq).[20]

-

Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) in a sealed vessel for 24-48 hours. Caution: This reaction involves potassium cyanide, which is highly toxic. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Contact with acid will release toxic hydrogen cyanide gas.[20]

-

Product Isolation: Upon completion, cool the reaction mixture. The hydantoin product often precipitates from the solution and can be collected by filtration.

-

Purification: Wash the collected solid with water and then a non-polar solvent like diethyl ether to remove impurities. The product can be recrystallized if necessary.

α-Functionalization: Derivatization of the Piperidine Ring

While reactions at the C4 ketone are most common, functionalization at the C2 and C6 positions (α to the nitrogen) opens up another vector for molecular diversification. This is more challenging due to the need for regiocontrol.

-

Challenges and Strategies: Direct C-H functionalization of the N-Boc-piperidine ring is an area of active research.[21] Key strategies include:

-

Deprotonation-Trapping: Using a strong base (like s-BuLi) in the presence of a chiral ligand (like (-)-sparteine) can achieve enantioselective deprotonation at an α-carbon. The resulting organolithium species can then be trapped with an electrophile.[22][23]

-

Photocatalytic Oxidation: Modern methods use photocatalysis to generate a Boc-stabilized iminium ion intermediate, which can then be trapped by nucleophiles for α-functionalization or undergo elimination to form an enecarbamate for β-functionalization.[24][25] These methods offer milder conditions compared to traditional organometallic approaches.[22]

-

Regulatory and Safety Considerations

The utility of N-Boc-4-piperidone in the synthesis of controlled substances has led to regulatory scrutiny.

-

Status as a Controlled Substance Precursor: Due to its role as a key intermediate in the synthesis of fentanyl and its analogues, N-Boc-4-piperidone (as a carbamate of 4-piperidone) is classified as a List I chemical in the United States and is similarly controlled in other jurisdictions.[6][26][27] All researchers, scientists, and development professionals must be aware of and comply with all local, national, and international regulations regarding its purchase, storage, use, and documentation.

-

Safe Handling: N-Boc-4-piperidone is an irritant.[1] Standard laboratory safety protocols, including the use of gloves, safety glasses, and a lab coat, should be followed. Work should be conducted in a well-ventilated area or fume hood.

Conclusion: The Enduring Utility of a Versatile Intermediate

This compound is more than just a chemical intermediate; it is a strategic tool that provides access to a vast and pharmaceutically relevant chemical space. Its combination of a stable protecting group and a reactive ketone handle allows for the application of fundamental synthetic transformations—reductive amination, olefination, and spirocyclization—with a high degree of predictability and control. As drug discovery continues to demand molecules with greater complexity and three-dimensionality, the role of N-Boc-4-piperidone as a cornerstone building block is assured. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to leverage its full potential in the creation of next-generation therapeutics.

References

- CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents.

- Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines - PMC - NIH.

- Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation - PMC - PubMed Central.

- Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC.

- Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing).

- Strategies for the Synthesis of Spiropiperidines - White Rose Research Online.

- Approaches to α-functionalization of piperidines by C H... - ResearchGate.

- New Routes to α-Arylated N-Boc Heterocycles.

- English - Economic and Social Council.

- [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. Available at: http://www.orgsyn.org/demo.aspx?prep=v79p0198

- Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation | ChemRxiv.

- Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines - White Rose Research Online.

- CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.

- Synthesis of N-Substituted piperidines from piperidone - ResearchGate.

- 1-Boc-4-AP - Wikipedia.

- Wittig Reaction - Common Conditions.

- Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity - bepls.

- Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands - PubMed.

- Wittig reaction - Wikipedia.

- Wittig Reaction - Examples and Mechanism - Master Organic Chemistry.

- Wittig Reaction: Mechanism and Examples - NROChemistry.

- Designation of 4-Piperidone as a List I Chemical - Federal Register.

- Specific Listing for 1-boc-4-piperidone, a Currently Controlled List I Chemical.

- 1-(tert-butyoxycarbonyl)-4-piperidone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com.

- Wittig Reaction - Organic Chemistry Portal.

Sources

- 1. benchchem.com [benchchem.com]

- 2. What is N-(tert-Butoxycarbonyl)-4-piperidone?_Chemicalbook [chemicalbook.com]

- 3. CAS # 79099-07-3, N-(tert-Butoxycarbonyl)-4-piperidone, Boc-Piperidone, tert-Butyl 4-oxopiperidine-1-carboxylate - chemBlink [chemblink.com]

- 4. 1-Boc-4-哌啶酮 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. smolecule.com [smolecule.com]

- 6. documents.un.org [documents.un.org]

- 7. N-(tert-Butoxycarbonyl)-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Wittig Reaction [organic-chemistry.org]

- 16. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 17. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 19. bepls.com [bepls.com]

- 20. Organic Syntheses Procedure [orgsyn.org]

- 21. Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 24. Regiodivergent α- and β‑Functionalization of Saturated N‑Heterocycles by Photocatalytic Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. chemrxiv.org [chemrxiv.org]

- 26. Federal Register :: Designation of 4-Piperidone as a List I Chemical [federalregister.gov]

- 27. Federal Register :: Specific Listing for 1-boc-4-piperidone, a Currently Controlled List I Chemical [federalregister.gov]

Biological activity of 1-tert-Butyl-piperidin-4-one derivatives

An In-Depth Technical Guide to the Biological Activity of 1-tert-Butyl-piperidin-4-one Derivatives

Abstract

The piperidin-4-one nucleus is a quintessential scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] The introduction of a tert-butyl group at the nitrogen atom (or the use of its synthetic precursor, the tert-butoxycarbonyl or 'Boc' group) provides steric bulk and modulates electronic properties, making this compound a critical building block for targeted drug design.[3][4] Derivatives of this core structure have demonstrated a remarkable breadth of pharmacological activities, most notably in the realms of oncology, infectious diseases, and neurodegenerative disorders. This guide synthesizes current research to provide an in-depth analysis of the anticancer, antimicrobial, and neuroprotective activities of these compounds. We will explore their mechanisms of action, delve into structure-activity relationships (SAR), present key experimental data, and provide validated protocols for their biological evaluation, offering a comprehensive resource for researchers and drug development professionals.

Anticancer Activity: A Primary Therapeutic Avenue

The development of novel anticancer agents remains a paramount challenge in medicine. Derivatives of this compound have emerged as a promising class of compounds, exhibiting potent cytotoxic and antiproliferative effects across a wide range of human cancer cell lines.[5][6] Their multifaceted mechanisms of action make them attractive candidates for overcoming the complexities of cancer biology, including drug resistance.

Mechanisms of Cytotoxicity and Antiproliferative Action

The anticancer efficacy of these derivatives is not attributed to a single mode of action but rather to their ability to interfere with multiple critical cellular processes. Key mechanisms include:

-

Induction of Apoptosis: Many piperidin-4-one derivatives trigger programmed cell death. This is often achieved by increasing the expression of pro-apoptotic genes like p53 and Bax while downregulating anti-apoptotic proteins such as Bcl-2.[5][6] Some compounds also induce apoptosis by causing a significant increase in intracellular Reactive Oxygen Species (ROS), leading to oxidative stress that cancer cells cannot overcome.[7]

-

Kinase Inhibition: The piperidine scaffold can be tailored to inhibit specific protein kinases that are crucial for cancer cell survival and proliferation. For instance, some derivatives have been shown to interfere with the JAK/STAT signaling pathway, which is frequently dysregulated in hematological cancers.[5]

-

Topoisomerase Inhibition: Certain analogues, particularly 3,5-di[(E)-arylidene] derivatives, function as dual inhibitors of human topoisomerase I and IIα.[8] By preventing these enzymes from re-ligating DNA strands, they induce DNA damage and cell death.

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, preventing cancer cells from dividing. Depending on the specific derivative and cell line, arrest has been observed in both the G1 and G2/M phases.[7]

-

Anti-Angiogenic Effects: Some halogenated derivatives have demonstrated the ability to inhibit the formation of new blood vessels (angiogenesis), a process essential for tumor growth and metastasis.[7] This has been shown by their capacity to inhibit the formation of sub-intestinal veins in zebrafish embryos.[7]

Structure-Activity Relationship (SAR) Insights

The biological activity of the piperidin-4-one core is highly tunable through strategic chemical modifications:

-

C3 and C5 Positions: The introduction of α,β-unsaturated ketone functionalities, typically as 3,5-bis(arylidene) groups, is a common and effective strategy to enhance cytotoxicity.[8]

-

Aryl Substituents: The nature and position of substituents on the aryl rings at C2, C6, or on the arylidene moieties are critical. Electron-withdrawing groups, such as halogens (fluoro, chloro, bromo), at the para position of the phenyl rings often lead to superior cytotoxic and antimicrobial activities.[1] Conversely, electron-donating groups like methoxy and methyl can enhance free radical scavenging properties.[1]

-

N1-Substitution: While this guide focuses on the N-tert-butyl group, it is important to note that modifying this position with other substituents, such as alkylsulfonyl or carboxamide groups, can also yield potent antiproliferative agents.[8]

Data Summary: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ in µM) of representative piperidin-4-one derivatives against various human cancer cell lines.

| Compound Type | HCT116 (Colon) | MCF7 (Breast) | A549 (Lung) | PC-3 (Prostate) | Reference Compound |

| 3,5-bis(arylidene)-1-(alkylsulfonyl) | Potent | High Potency | High Potency | - | 5-Fluorouracil, Doxorubicin[8] |

| 3,5-bis(arylidene)-1-carboxamide | High Potency | High Potency | - | - | 5-Fluorouracil[8] |

| Highly Functionalized Piperidines | - | - | Low Sensitivity | High Sensitivity | Doxorubicin[9] |

| Halogenated Curcuminoids | Significant Inhibition | - | - | - | EF24[7] |

Note: "Potent" and "High Potency" are used where specific IC₅₀ values were not aggregated in the source but described as superior to the reference drug.

Key Experimental Protocol: In Vitro Cell Viability Assay (CellTiter-Glo®)

This protocol describes a luminescent-based assay to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[5]

Rationale: The CellTiter-Glo® assay is chosen for its high sensitivity, broad linear range, and simple "add-mix-measure" protocol, which makes it suitable for high-throughput screening of compound libraries. It is a more sensitive alternative to colorimetric assays like the MTT assay.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MV-4-11, a human leukemia cell line) in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

-

Treatment: Add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence of each well using a luminometer.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the results as a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Antimicrobial Properties: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Piperidin-4-one derivatives have demonstrated significant potential as both antibacterial and antifungal agents.[10][11]

Spectrum of Activity

These compounds have been screened against a panel of clinically relevant pathogens.

-

Antibacterial Activity: Efficacy has been shown against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli.[10][11]

-

Antifungal Activity: Potent activity has been observed against various fungi, including Candida albicans, Aspergillus flavus, Trichophyton rubrum, and Microsporum gypseum.[10][12]

SAR for Antimicrobial Efficacy

A key strategy for enhancing antimicrobial potency involves the derivatization of the ketone at the C4 position. The synthesis of thiosemicarbazone derivatives from the parent piperidin-4-one has been shown to significantly boost antifungal activity.[10] Furthermore, substitutions on the C2 and C6 aryl rings with electron-withdrawing groups can improve both antibacterial and antifungal properties.[1]

Data Summary: Minimum Inhibitory Concentrations (MIC)

The following table presents representative MIC values (µg/mL) for piperidin-4-one derivatives against selected microbes.

| Derivative Type | S. aureus | B. subtilis | E. coli | C. albicans | Standard |

| 2,6-diaryl-3-methyl-4-piperidones | Good Activity | Good Activity | Good Activity | Variable | Ampicillin[10] |

| Thiosemicarbazones of above | Good Activity | Good Activity | Good Activity | Significant Activity | Terbinafine[10] |

| Oxime Ethers | - | Good Activity | - | Potent Activity | Streptomycin, Amphotericin B[12] |

Key Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound, following guidelines from the National Committee for Clinical Laboratory Standards (NCCLS).[10]

Rationale: The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing. It allows for the precise determination of the lowest concentration of a drug that inhibits the visible growth of a microorganism, providing a reliable metric for comparing the potency of different compounds.

Methodology:

-

Inoculum Preparation: Culture the microbial strain (e.g., S. aureus ATCC 6538) overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi). Dilute the culture to achieve a standardized inoculum suspension of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium. Concentrations may range from 32 µg/mL down to 0.01 µg/mL.[10]

-

Inoculation: Add the standardized inoculum to each well, resulting in a final volume of 200 µL per well.

-

Controls:

-

Growth Control: Well containing only broth and inoculum (no compound).

-

Sterility Control: Well containing only broth.

-

Positive Control: Wells containing a standard antimicrobial drug (e.g., Ampicillin for bacteria, Terbinafine for fungi) in serial dilution.

-

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 48-72 hours for fungi.

-

Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or with a plate reader measuring optical density.

Neuroprotective Potential: A Frontier in Neurodegenerative Disease Research

Derivatives of the piperidine scaffold have shown promise in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[13][14]

Mechanisms of Neuroprotection

The neuroprotective effects of these compounds are linked to their ability to counteract pathological processes in the central nervous system.

-

Anti-Amyloid Activity: Certain derivatives have demonstrated strong neuroprotective properties against β-amyloid (Aβ₁₋₄₂) induced toxicity, a key factor in Alzheimer's disease. They can reverse Aβ-induced ATP depletion, suggesting a protective effect on mitochondrial function.[13]

-

Anti-Glutamate Excitotoxicity: Overstimulation of glutamate receptors is a common pathway of neuronal damage. Some piperidine-containing molecules inhibit the neurotoxic effects of glutamate.[13][15]

-

Anti-inflammatory and Antioxidant Action: In models of Parkinson's disease, piperine (a naturally occurring piperidine alkaloid) has been shown to reduce the activation of microglia, decrease the expression of inflammatory cytokines like IL-1β, and reduce oxidative stress.[14]

-

Anti-Apoptotic Effects: These compounds can protect neurons by modulating the balance of apoptotic proteins, such as maintaining the Bcl-2/Bax ratio.[14]

Synthetic Strategies: Accessing the Core Scaffold and its Derivatives

The versatility of the this compound scaffold stems from well-established and robust synthetic methodologies.

Synthesis of the Core Scaffold

The piperidin-4-one ring is classically synthesized via the Mannich reaction, which involves the condensation of an ethyl methyl ketone, an aldehyde, and an amine like ammonium acetate.[2][10] However, for creating diverse derivatives, a more controlled approach is often used starting with a protected precursor. 1-Boc-4-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate) is a critical and widely available intermediate.[3][4] The Boc group protects the nitrogen, allowing for selective reactions at other positions of the ring, and can be easily removed under acidic conditions for subsequent N-functionalization.

General Protocol for Derivatization: Claisen-Schmidt Condensation

This protocol describes the synthesis of 3,5-bis(arylidene)-4-piperidones, a class of derivatives with potent biological activity.[8]

Rationale: The Claisen-Schmidt (or Aldol) condensation is a reliable method for forming carbon-carbon bonds by reacting an enolizable ketone (the piperidin-4-one) with an aldehyde. Using an acid catalyst facilitates the reaction to generate the α,β-unsaturated ketone system crucial for the bioactivity of these curcumin mimics.[8]

Methodology:

-

Reaction Setup: To a solution of 1-Boc-4-piperidone (1 equivalent) and a substituted aromatic aldehyde (2.2 equivalents) in a suitable solvent like ethanol, add a catalytic amount of concentrated hydrochloric acid (HCl).

-

Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is often cooled, and the precipitated product is collected by filtration. The solid is washed with cold ethanol and then dried under a vacuum to yield the N-Boc-3,5-bis(arylidene)-4-piperidone.

-

Deprotection (Optional): If the N-H derivative is desired, the Boc-protected product can be dissolved in a solvent like dichloromethane (DCM) and treated with trifluoroacetic acid (TFA) to remove the Boc group.

-

Purification and Characterization: The final product is purified, typically by recrystallization or column chromatography. The structure is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Perspectives

The this compound scaffold and its derivatives represent a highly versatile and pharmacologically significant class of compounds. Their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents underscores their potential in modern drug discovery. The core structure is readily accessible and can be extensively decorated, allowing for fine-tuning of its biological activity and pharmacokinetic properties through well-understood structure-activity relationships.